3,5-Bis[3,5-bis(3,5-dimethoxybenzyloxy)benzyloxy]benzyl Bromide
Overview
Description
3,5-Bis[3,5-bis(3,5-dimethoxybenzyloxy)benzyloxy]benzyl Bromide is a complex organic compound with the molecular formula C57H59BrO14 and a molecular weight of 1047.99 g/mol This compound is characterized by its multiple benzyloxy and dimethoxybenzyloxy groups attached to a central benzyl bromide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Bis[3,5-bis(3,5-dimethoxybenzyloxy)benzyloxy]benzyl Bromide typically involves multiple steps, starting from simpler aromatic compounds. The general synthetic route includes:
Formation of Intermediate Compounds: Initial steps involve the preparation of intermediate compounds such as 3,5-dimethoxybenzyl alcohol and 3,5-dimethoxybenzyl bromide.
Coupling Reactions: These intermediates undergo coupling reactions to form the benzyloxy and dimethoxybenzyloxy groups.
Final Bromination: The final step involves the bromination of the central benzyl group to form the target compound.
Industrial Production Methods
Industrial production methods for this compound are not well-documented due to its primary use in research. the synthesis generally follows similar steps as in laboratory settings, with optimizations for scale-up and purity.
Chemical Reactions Analysis
Types of Reactions
3,5-Bis[3,5-bis(3,5-dimethoxybenzyloxy)benzyloxy]benzyl Bromide can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromide group can be replaced by other nucleophiles under suitable conditions.
Oxidation and Reduction: The benzyloxy groups can participate in oxidation and reduction reactions, although these are less common.
Coupling Reactions: The compound can be used in further coupling reactions to form more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and thiols. Typical conditions involve polar aprotic solvents and moderate temperatures.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used under anhydrous conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield the corresponding azide derivative.
Scientific Research Applications
3,5-Bis[3,5-bis(3,5-dimethoxybenzyloxy)benzyloxy]benzyl Bromide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of dendrimers and other complex organic molecules.
Biology: The compound’s structural properties make it useful in studying molecular interactions and binding affinities.
Industry: Limited industrial applications, primarily in the development of advanced materials and catalysts.
Mechanism of Action
The mechanism of action of 3,5-Bis[3,5-bis(3,5-dimethoxybenzyloxy)benzyloxy]benzyl Bromide is not well-defined due to its primary use in research. its effects are likely mediated through interactions with molecular targets such as enzymes or receptors, facilitated by its multiple benzyloxy groups. These interactions can influence various biochemical pathways, depending on the specific application .
Comparison with Similar Compounds
Similar Compounds
3,5-Dimethoxybenzyl Bromide: A simpler analog with fewer benzyloxy groups, used in similar nucleophilic substitution reactions.
3,5-Bis(3,5-dimethoxybenzyloxy)benzyl Alcohol: An intermediate in the synthesis of the target compound, with similar structural features but lacking the bromide group.
Uniqueness
3,5-Bis[3,5-bis(3,5-dimethoxybenzyloxy)benzyloxy]benzyl Bromide is unique due to its highly branched structure and multiple functional groups, which provide a versatile platform for further chemical modifications and applications in various research fields .
Properties
IUPAC Name |
1,3-bis[[3,5-bis[(3,5-dimethoxyphenyl)methoxy]phenyl]methoxy]-5-(bromomethyl)benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C57H59BrO14/c1-59-44-11-38(12-45(23-44)60-2)31-69-54-19-42(20-55(28-54)70-32-39-13-46(61-3)24-47(14-39)62-4)35-67-52-9-37(30-58)10-53(27-52)68-36-43-21-56(71-33-40-15-48(63-5)25-49(16-40)64-6)29-57(22-43)72-34-41-17-50(65-7)26-51(18-41)66-8/h9-29H,30-36H2,1-8H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BMISSUNAKMQTFS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)COC2=CC(=CC(=C2)COC3=CC(=CC(=C3)CBr)OCC4=CC(=CC(=C4)OCC5=CC(=CC(=C5)OC)OC)OCC6=CC(=CC(=C6)OC)OC)OCC7=CC(=CC(=C7)OC)OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C57H59BrO14 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10579176 | |
Record name | 1,1',1'',1'''-{[5-(Bromomethyl)-1,3-phenylene]bis[oxymethylenebenzene-5,1,3-triylbis(oxymethylene)]}tetrakis(3,5-dimethoxybenzene) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10579176 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1048.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
152811-37-5 | |
Record name | 1,1',1'',1'''-{[5-(Bromomethyl)-1,3-phenylene]bis[oxymethylenebenzene-5,1,3-triylbis(oxymethylene)]}tetrakis(3,5-dimethoxybenzene) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10579176 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3,5-Bis[3,5-bis(3,5-dimethoxybenzyloxy)benzyloxy]benzyl Bromide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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